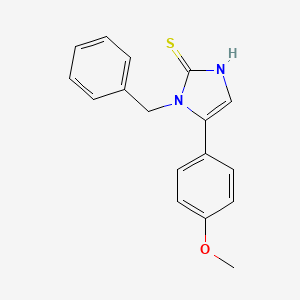

1-benzyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione

Description

1-Benzyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione is a substituted imidazole derivative featuring a benzyl group at position 1, a 4-methoxyphenyl moiety at position 5, and a thione group at position 2. The dihydro configuration indicates partial saturation of the imidazole ring, which may influence its conformational flexibility and intermolecular interactions. This compound has been cataloged as a research chemical by CymitQuimica (Ref: 10-F713900), though its commercial availability is currently discontinued .

Key structural attributes:

Properties

IUPAC Name |

3-benzyl-4-(4-methoxyphenyl)-1H-imidazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS/c1-20-15-9-7-14(8-10-15)16-11-18-17(21)19(16)12-13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPMNIRMIQMAYON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CNC(=S)N2CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Thiourea with Carbonyl Compounds

A foundational approach involves the cyclocondensation of thiourea with α-hydroxyketones or α-diketones. For example, benzoin (a condensation product of benzaldehyde) reacts with thiourea under acidic conditions to form 4,5-diphenylimidazole-2-thione. Adapting this method, 1-benzyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione can be synthesized by substituting benzoin with a hybrid α-hydroxyketone containing both benzyl and 4-methoxyphenyl groups.

Procedure :

- Synthesize the hybrid α-hydroxyketone precursor via benzoin condensation between 4-methoxybenzaldehyde and benzaldehyde under cyanide catalysis.

- Reflux the α-hydroxyketone with thiourea in n-butanol or ethanol, catalyzed by HCl or montmorillonite K-10 clay under microwave irradiation.

- Purify the product via recrystallization from ethanol or acetonitrile.

Key Advantages :

Multi-Component Reactions with Isothiocyanates

Patented methodologies describe the use of aryl isothiocyanates and aminoacetal derivatives to assemble 1,5-disubstituted imidazole-2-thiones. For the target compound, this route involves:

Steps :

- React 4-methoxyphenyl isothiocyanate with benzylamine to form a thiourea intermediate.

- Cyclize the intermediate in aqueous HCl via the Marckwald method, forming the imidazole-2-thione ring.

Optimization :

- Heating under reflux in ethanol with triethylamine (Et₃N) improves cyclization efficiency.

- Substituent positioning is controlled by steric and electronic effects of the benzyl and 4-methoxyphenyl groups.

Advanced Functionalization Techniques

Post-Synthetic Modification of Preformed Imidazole Cores

A two-step strategy involves synthesizing a parent imidazole-2-thione followed by introducing substituents. For example:

- Synthesize 5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione via cyclocondensation of 4-methoxyphenylglyoxal with thiourea.

- Alkylate the nitrogen at position 1 using benzyl bromide in DMF with K₂CO₃ as a base.

Yield Considerations :

- Alkylation efficiency depends on the leaving group (bromine > chlorine) and solvent polarity.

- Side products like dialkylated species are minimized by using a 1:1 molar ratio of imidazole-2-thione to benzyl bromide.

One-Pot Tandem Reactions

Recent innovations employ tandem condensation-cyclization sequences to streamline synthesis. A representative protocol includes:

- Combine 4-methoxybenzaldehyde, benzylamine, and ammonium thiocyanate in a single pot.

- Activate the mixture with iodine or BF₃·Et₂O to facilitate imine formation and subsequent cyclization.

Mechanistic Insight :

- The aldehyde and amine first form a Schiff base, which reacts with thiocyanate to generate the thione moiety.

- Lewis acids like BF₃ stabilize intermediates, enhancing reaction rates.

Comparative Analysis of Synthetic Routes

Structural and Mechanistic Validation

Spectroscopic Characterization

Chemical Reactions Analysis

Reaction Mechanisms and Functionalization

The compound participates in diverse chemical transformations due to its heterocyclic structure and reactive thione group:

Nucleophilic Substitution at the Thione Sulfur

-

The sulfur in the thione group acts as a nucleophile, enabling reactions such as:

-

Substitution with Fluoroaryl Groups : Pentafluorophenyllithium reacts at the C-5 position via an SNH mechanism, forming perfluoroarylated derivatives. This process involves deoxygenation or oxidation pathways depending on eliminating agents (e.g., AcCl) or oxidants (e.g., DDQ) .

-

Annulation Reactions : Thione derivatives can engage in [3 + 2] cycloadditions, as observed in thieno[2,3-b]indole syntheses, though this specific compound’s participation requires further study .

-

Condensation and Cross-Coupling

-

Aldehyde/Ketone Reactivity : The imidazole-2-thione can undergo condensation with carbonyl compounds to form extended heterocyclic systems.

-

Metal-Catalyzed Reactions : While not explicitly reported for this compound, related imidazoles undergo transition-metal-free cross-couplings (e.g., with polyphenols) under mild conditions .

Table 2: Functionalization Pathways

| Reaction Type | Reactants/Conditions | Outcome |

|---|---|---|

| SNH Substitution | Pentafluorophenyllithium, THF, –78°C | Fluoroaryl-substituted thiones |

| Annulation | Indoline-2-thione + Morita–Baylis–Hillman adduct | Thieno[2,3-b]indoles |

| Condensation | Aldehydes/ketones, base | Extended heterocycles |

Limitations and Challenges

-

Synthetic Drawbacks :

References Functionalization of imidazole N-oxide derivatives (Beilstein Journal). Synthesis and properties of 1-benzyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione (EviTA Chem). PubChem entry for related imidazole-2-thiones (CID: 24204071). Synthesis of tetrasubstituted imidazoles (MDPI). Thieno[2,3-b]indole synthesis (ACS Omega). Imidazole-2-thiones as DNA intercalators (PMC).

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that derivatives of imidazole compounds exhibit significant antitumor properties. For instance, compounds structurally similar to 1-benzyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione have shown promising results against various cancer cell lines, particularly lung cancer.

Table 2: Antitumor Activity Against Lung Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| A549 | 2.12 ± 0.21 |

| HCC827 | 5.13 ± 0.97 |

| NCI-H358 | 0.85 ± 0.05 |

These results suggest that the compound could inhibit the proliferation of lung cancer cells effectively, making it a candidate for further development as an anticancer agent.

Antimicrobial Activity

The structural features of this compound also suggest potential antimicrobial properties. Preliminary studies indicate its ability to disrupt cellular functions in bacteria and fungi. This warrants further investigation into its efficacy against specific pathogens.

Biological Evaluations

In vitro studies have been conducted to evaluate the biological activities of 1-benzyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione. These evaluations include enzyme inhibition assays where the compound demonstrated potential inhibitory effects on certain enzymes involved in disease processes.

Case Studies

A series of synthesized imidazole derivatives were tested for their biological activities in a recent research publication. Among these compounds, those similar to 1-benzyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione displayed notable cytotoxicity against human lung fibroblast MRC-5 cells and demonstrated varying degrees of effectiveness across different assay formats (2D vs. 3D). This highlights the importance of structural modifications in enhancing biological activity.

Mechanism of Action

The mechanism by which 1-benzyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione exerts its effects involves interaction with molecular targets such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the compound can interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Substituent Variations at Position 1

1-Isobutyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione (CymitQuimica Ref: 10-F602624)

- Key difference : Replacement of the benzyl group with an isobutyl chain.

1-(4-tert-Butylbenzyl)-2-(4-tert-butylphenyl)-1H-benzimidazole

Substituent Variations at Position 5

5-(4-Fluorophenyl)-1-benzyl-1H-imidazole-2-thione derivatives (e.g., CAS 1105190-16-6)

- Key difference : Replacement of 4-methoxyphenyl with 4-fluorophenyl.

- Impact : Fluorine’s electronegativity introduces electron-withdrawing effects, which may enhance binding affinity to target proteins through dipole interactions .

5-Amino-1H-benzimidazole-2(3H)-thione

- Key difference: Substitution of 4-methoxyphenyl with an amino group and fusion of a benzene ring (benzimidazole core).

Thione vs. Other Functional Groups

4-[1-(Benzenesulfonyl)ethyl]-5-ethyl-1-(4-methylphenyl)-2,3-dihydro-1H-imidazol-2-one

- Key difference : Replacement of thione with a ketone group and addition of a sulfonyl-ethyl chain.

2-{[1-Benzyl-5-(4-Fluorophenyl)-1H-Imidazol-2-yl]sulfanyl}-1-[5-(1-Pyrrolidinylcarbonyl)-1H-pyrrol-3-yl]ethanone

- Key difference : Incorporation of a sulfanyl-linked pyrrolidinylcarbonyl group.

- Impact : The extended side chain may enhance target selectivity in enzyme inhibition assays, as seen in hyaluronidase inhibitors .

Biological Activity

1-benzyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione, with the CAS number 919028-83-4, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C17H16N2OS

- Molecular Weight : 296.39 g/mol

- IUPAC Name : 1-benzyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione

- Purity : Typically 95%

The structure features a thione group, which is known to contribute to various biological activities due to its ability to form stable complexes with metal ions and interact with biological macromolecules.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing imidazole and thiazole moieties. The presence of the methoxy group in the phenyl ring is believed to enhance the compound's antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Type | MIC (µg/ml) | Reference |

|---|---|---|---|

| Compound A | Antibacterial | 50 | |

| Compound B | Antifungal | 250 | |

| Compound C | Antibacterial | 100 |

Anticonvulsant Activity

The anticonvulsant potential of similar imidazole derivatives has been explored in various models. For instance, compounds exhibiting structural similarities have shown significant protection against picrotoxin-induced convulsions.

Case Study : In a study evaluating several imidazole derivatives, one compound similar to 1-benzyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione demonstrated a high degree of efficacy in reducing seizure activity, indicating potential therapeutic applications in epilepsy management .

Cytotoxicity Against Cancer Cells

The cytotoxic effects of imidazole derivatives have also been documented. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of Bcl-2 proteins.

Table 2: Cytotoxicity Data

| Compound Name | Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|---|

| Compound D | U251 (Glioblastoma) | <10 | Apoptosis | |

| Compound E | A431 (Carcinoma) | <20 | Bcl-2 Inhibition |

The biological activities of 1-benzyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione can be attributed to:

- Interaction with Enzymes : The thione group may interact with enzymes involved in cellular metabolism.

- Receptor Modulation : Potential modulation of neurotransmitter receptors could explain its anticonvulsant properties.

- Metal Ion Chelation : The ability to chelate metal ions may play a role in its antimicrobial activity.

Q & A

Q. Basic

- Spectroscopy :

- Elemental analysis : Validate C, H, N, S content within ±0.3% of theoretical values .

- HPLC : Assess purity (>98%) using C18 columns and methanol/water mobile phases .

How can researchers resolve contradictions between experimental and calculated elemental analysis data?

Advanced

Discrepancies often arise from incomplete purification or hygroscopic intermediates. Mitigation strategies include:

- Repeat analysis : Ensure sample dryness and use high-purity solvents .

- Alternative methods : Employ high-resolution mass spectrometry (HRMS) for precise molecular weight confirmation .

- Error propagation : Apply statistical models (e.g., χ² tests) to distinguish systematic vs. random errors .

What strategies improve the yield of the thione group during synthesis?

Q. Advanced

- Thiourea activation : Use iodine or H₂S gas to enhance sulfur incorporation .

- Microwave-assisted synthesis : Reduces reaction time (30–60 mins) and minimizes side-product formation .

- Protecting groups : Temporarily block reactive sites (e.g., methoxy groups) to prevent undesired substitutions .

What are the recommended protocols for evaluating in vitro biological activity?

Q. Basic

- Enzyme inhibition assays : Use fluorogenic substrates (e.g., for kinases or proteases) with IC₅₀ calculations via nonlinear regression .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with EC₅₀ determination .

- Controls : Include DMSO vehicle controls (<1% v/v) to avoid solvent interference .

How can computational modeling predict biological targets for this compound?

Q. Advanced

- Molecular docking : Use AutoDock Vina to simulate binding to targets like tyrosine kinases or tubulin. Focus on hydrogen bonds with the thione sulfur and π-π stacking with benzyl groups .

- MD simulations : Analyze stability in binding pockets (e.g., RMSD <2 Å over 100 ns) to prioritize experimental validation .

What are the challenges in establishing structure-activity relationships (SAR) for this compound?

Q. Advanced

- Synthetic variability : Minor substituent changes (e.g., para-methoxy to ortho-fluoro) drastically alter bioactivity. Systematic SAR requires synthesizing 10–15 analogs .

- Data normalization : Account for batch-to-batch variability using Z-score standardization of bioassay results .

How should researchers interpret ambiguous NMR spectral data for this compound?

Q. Basic

- Coupling patterns : Doublets (J = 8–10 Hz) indicate adjacent aromatic protons, while singlets suggest isolated methoxy groups .

- Decoupling experiments : Use NOESY to distinguish overlapping signals in crowded regions (δ 7.0–7.5 ppm) .

What role do substituents play in stabilizing the thione tautomer?

Q. Advanced

- Electron-withdrawing groups : Para-methoxy groups delocalize electron density, favoring the thione form over thiol .

- X-ray crystallography : Confirm tautomeric preference via bond-length analysis (C=S: ~1.65 Å vs. C-SH: ~1.82 Å) .

How can solubility issues in pharmacological assays be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.